2,6-Dibromo-4-trifluoromethylphenol
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Overview
Description
2,6-Dibromo-4-trifluoromethylphenol is an organic compound with the molecular formula C7H3Br2F3O. It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a phenol ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .
Preparation Methods
The synthesis of 2,6-Dibromo-4-trifluoromethylphenol typically involves the bromination of 4-trifluoromethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. Industrial production methods may involve more efficient and scalable processes, but the fundamental reaction remains the same .
Chemical Reactions Analysis
2,6-Dibromo-4-trifluoromethylphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dibromo-4-trifluoromethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-trifluoromethylphenol involves its interaction with specific molecular targets. The bromine atoms and the trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular pathways and processes, leading to its observed biological effects .
Comparison with Similar Compounds
2,6-Dibromo-4-trifluoromethylphenol can be compared with other halogenated phenols, such as:
2,6-Dibromo-4-fluorophenol: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
2,4,6-Tribromophenol: Contains three bromine atoms and is used in different applications.
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMNQLAXBXXIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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